3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
Description
3-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine is a triazole-based heterocyclic compound characterized by a benzimidazole moiety linked via a methylene sulfanyl bridge to the triazole core, which is further substituted with a 2-chlorophenyl group at position 5 (Figure 1). This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . Its synthesis typically involves S-alkylation of a triazole-3-thione precursor with a benzimidazole-containing alkyl halide, followed by purification via recrystallization or chromatography . Structural elucidation is achieved through NMR, X-ray crystallography, and mass spectrometry, with crystallographic software such as SHELX and ORTEP-3 aiding in confirming molecular geometry .
This structural synergy makes the compound a promising candidate for drug development, particularly in targeting microbial pathogens and enzymes like tyrosinase .
Properties
Molecular Formula |
C16H13ClN6S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(2-chlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H13ClN6S/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)18)24-9-14-19-12-7-3-4-8-13(12)20-14/h1-8H,9,18H2,(H,19,20) |
InChI Key |
CQTOCJCWDUWRKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
Benzimidazoles are typically synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives. For 2-mercaptomethyl substitution:
-
React o-phenylenediamine with thioglycolic acid under acidic conditions (HCl, reflux) to form 2-(mercaptomethyl)-1H-benzimidazole.
-
Purify via recrystallization from ethanol/water (yield: 75–85%).
Mechanism :
-
Thioglycolic acid acts as a bifunctional reagent, providing both the carboxylic acid for cyclization and the thiol group for side-chain functionalization.
Synthesis of 5-(2-Chlorophenyl)-4H-1,2,4-triazol-4-amine
Triazole Ring Construction
The triazole scaffold is assembled using a cyclocondensation strategy:
-
Prepare thiourea intermediate :
-
Cyclize with hydrazine hydrate :
Critical Parameters :
-
Temperature control : Excessive heat promotes decomposition.
-
Solvent choice : Ethanol balances solubility and reaction kinetics.
Coupling via Sulfanyl Bridge
Thioether Formation
The sulfanyl bridge is established through nucleophilic substitution:
-
Activate the triazole :
-
Treat 5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to introduce a chloroacetamide group.
-
-
Substitute with benzimidazole thiol :
Optimization Notes :
-
Base selection : K2CO3 minimizes side reactions compared to stronger bases like NaOH.
-
Solvent : Acetone enhances nucleophilicity of the thiol group.
Alternative Pathways and Comparative Analysis
One-Pot Sequential Synthesis
An integrated approach condenses steps 3 and 4:
Solid-Phase Synthesis
Immobilize the triazole precursor on Wang resin:
-
Attach Fmoc-protected 5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine to the resin via carbodiimide coupling.
-
Deprotect, then couple with benzimidazole thiol using HBTU/DIEA activation.
Outcome :
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Scalability and Industrial Relevance
Chemical Reactions Analysis
Oxidation: The thioether group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the triazole ring can yield various products.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents include hydrazine, hydrogen peroxide, and various metal catalysts.
Scientific Research Applications
Medicine: Researchers explore its potential as an antitumor agent due to its unique structure.
Antifungal Properties: The benzimidazole scaffold has antifungal activity.
Biological Studies: It serves as a probe in biological studies due to its specific interactions with molecular targets.
Mechanism of Action
Molecular Targets: The compound likely interacts with cellular proteins or enzymes.
Pathways: Investigate its effects on cell signaling pathways, DNA repair, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared with structurally related 1,2,4-triazole derivatives to highlight substituent effects on bioactivity and physicochemical properties. Key analogues include:
Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl group in the target compound increases logP compared to pyridinyl or methoxy-substituted analogues, improving membrane permeability .
- Thermal Stability : Derivatives with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl ) exhibit higher melting points (>170°C), whereas alkylthio analogues (e.g., 4a ) melt at lower temperatures (118–132°C).
Biological Activity
The compound 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine is a hybrid structure that combines elements of benzimidazole and triazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a benzimidazole moiety linked to a triazole ring, which is known to enhance biological activity through various mechanisms. The presence of the chlorophenyl group may contribute to its lipophilicity and interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that related triazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study evaluating the anticancer effects of similar compounds on K562 leukemia cells demonstrated cytotoxicity and apoptosis induction through caspase activation .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 | 10 | Caspase activation |
| Compound B | MCF-7 | 15 | Apoptosis induction |
| Compound C | A549 | 12 | Cell cycle arrest |
Antimicrobial Activity
Benzimidazole-triazole hybrids have been reported to possess antimicrobial properties. These compounds can act against a range of bacteria and fungi, making them promising candidates for developing new antibiotics. The hybrid structure enhances their efficacy compared to their individual components .
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hybrid X | E. coli | 32 µg/mL |
| Hybrid Y | S. aureus | 16 µg/mL |
| Hybrid Z | C. albicans | 8 µg/mL |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which are common among benzimidazole and triazole derivatives. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of various benzimidazole-triazole hybrids on different cancer cell lines, including K562 and MCF-7. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of benzimidazole-triazole hybrids against drug-resistant bacterial strains. The findings highlighted their potential as alternative therapeutic agents in combating resistant infections .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit key enzymes involved in cancer progression or microbial survival.
- Induction of Apoptosis : Compounds often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Immune Response : Anti-inflammatory effects may arise from the modulation of immune mediators.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Triazole Formation : Start with cyclocondensation of thiocarbazides with appropriate carbonyl precursors under reflux in ethanol or acetic acid (70–80°C, 6–8 hours) .
Sulfanyl Group Introduction : React the triazole intermediate with 2-chlorobenzyl bromide or chloride in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 60°C for 4–6 hours .
Benzimidazole Conjugation : Attach the benzimidazole moiety via nucleophilic substitution, employing a catalyst like triethylamine in dry THF under nitrogen atmosphere (room temperature, 12 hours) .
Optimization Tips :
Q. Q2. How can the structural identity and purity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (as done for analogous triazole derivatives in ).
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- δ 8.2–8.5 ppm (aromatic protons from 2-chlorophenyl).
- δ 4.3–4.6 ppm (sulfanyl-CH₂ protons).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 413.05 for C₁₇H₁₃ClN₆S) .
- HPLC-PDA : Purity ≥95% with a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min) .
Advanced Research Questions
Q. Q3. What experimental strategies are recommended to evaluate the compound’s potential as an antimicrobial agent, and how can conflicting bioactivity data be resolved?
Methodological Answer:
- In Vitro Assays :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with standard drugs like ciprofloxacin .
- Time-Kill Studies : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Data Contradiction Analysis :
- If activity varies between studies, check:
- Strain-specific resistance mechanisms (e.g., efflux pumps).
- Solvent effects (DMSO vs. water solubility).
- Synergy testing with β-lactamase inhibitors (e.g., clavulanic acid) to overcome resistance .
Q. Q4. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced kinase inhibitory activity?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to triazole-binding proteins .
- Docking Workflow :
- Prepare ligand (protonation states at pH 7.4) and receptor (PDB ID: 1M17 for EGFR).
- Use AutoDock Vina with Lamarckian GA for conformational sampling.
- Validate with MD simulations (GROMACS, 50 ns) to assess binding stability .
- SAR Insights :
Q. Q5. What are the best practices for studying the environmental fate of this compound, particularly its persistence in aquatic systems?
Methodological Answer:
- Experimental Design :
- Ecotoxicity Assessment :
- Data Interpretation :
Q. Q6. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the triazole ring?
Methodological Answer:
- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water) and compare bond lengths:
- DFT Calculations : Optimize tautomers at B3LYP/6-311+G(d,p) level; compare experimental vs. theoretical IR spectra (e.g., N-H stretches at 3400 cm⁻¹) .
- Solid-State NMR : Use ¹⁵N CP-MAS to detect tautomer distribution in bulk samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
